7-bromo-4-methyl-1,3-benzothiazol-2-amine
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Overview
Description
7-bromo-4-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.13 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the bromination of 4-methyl-1,3-benzothiazol-2-amine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include various amines and reduced sulfur-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-methyl-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. Research has focused on their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated benzothiazole derivative with different functional groups.
7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazole: A related compound with an imidazo ring fused to the benzothiazole core.
Uniqueness
7-bromo-4-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and bromine substituents influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-bromo-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSELEMFWTDAHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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